molecular formula C10H10N2 B12792431 Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile CAS No. 62249-52-9

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

Cat. No.: B12792431
CAS No.: 62249-52-9
M. Wt: 158.20 g/mol
InChI Key: XNFWRFPWBZBKIW-UHFFFAOYSA-N
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Description

Bicyclo[222]oct-5-ene-2,3-dicarbonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by a bicyclic structure, which includes a cyclohexane ring fused to a cyclopropane ring, with two nitrile groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclohexadiene with maleic anhydride, followed by dehydration and subsequent reaction with cyanogen bromide to introduce the nitrile groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Similar bicyclic structure but with carboxylic anhydride groups instead of nitriles.

    Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Another related compound with anhydride groups.

Uniqueness

Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct reactivity and potential for forming various derivatives. This makes it a versatile compound in synthetic chemistry and material science .

Properties

CAS No.

62249-52-9

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile

InChI

InChI=1S/C10H10N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-10H,3-4H2

InChI Key

XNFWRFPWBZBKIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2C#N)C#N

Origin of Product

United States

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